molecular formula C9H10ClNO3 B13845409 N-(5-chloro-2-methoxyphenyl)-2-hydroxyacetamide

N-(5-chloro-2-methoxyphenyl)-2-hydroxyacetamide

Cat. No.: B13845409
M. Wt: 215.63 g/mol
InChI Key: IVKVRSWGOKXFTH-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-hydroxyacetamide is an organic compound characterized by the presence of a chloro group, a methoxy group, and a hydroxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-hydroxyacetamide typically involves the reaction of 5-chloro-2-methoxyaniline with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as ethanol, and using a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-hydroxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-hydroxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-hydroxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-hydroxyphenyl)-acetamide: Similar structure but lacks the methoxy group.

    N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide: Similar structure but has a methyl group instead of a hydroxyacetamide group.

    Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester: Contains a pentyl ester group instead of a hydroxyacetamide group.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-hydroxyacetamide is unique due to the presence of both a methoxy group and a hydroxyacetamide moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-hydroxyacetamide

InChI

InChI=1S/C9H10ClNO3/c1-14-8-3-2-6(10)4-7(8)11-9(13)5-12/h2-4,12H,5H2,1H3,(H,11,13)

InChI Key

IVKVRSWGOKXFTH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CO

Origin of Product

United States

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